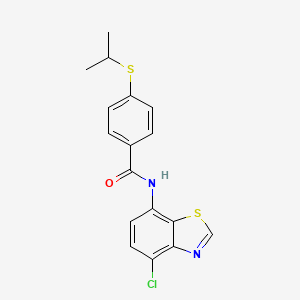

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(propan-2-ylsulfanyl)benzamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-4-propan-2-ylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS2/c1-10(2)23-12-5-3-11(4-6-12)17(21)20-14-8-7-13(18)15-16(14)22-9-19-15/h3-10H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCLGKWGLOKFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(propan-2-ylsulfanyl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid or its derivative under acidic conditions.

Attachment of Benzamide Moiety: The benzamide moiety can be introduced by reacting the chlorinated benzothiazole with 4-(propan-2-ylsulfanyl)benzoic acid or its derivative in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(propan-2-ylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted benzothiazoles

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial or anticancer agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(propan-2-ylsulfanyl)benzamide depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzothiazole Derivatives

Compound A : 2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide (Enamine Ltd, 2018)

- Structure : Benzothiazole with phenyl groups at positions 2 and 7; acetamide substituent.

- Key Differences: Lacks the chloro substituent and propan-2-ylsulfanyl group.

- Molecular Weight : 391.50 g/mol (vs. ~361.5 g/mol for the target compound).

- Implications : Reduced electron-withdrawing effects and altered lipophilicity may limit bioactivity in certain targets .

Sulfanyl/Sulfonyl-Substituted Benzamides

Compound B: N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (Turkish Journal of Chemistry, 2020)

- Structure: Benzamide with a sulfamoylphenylamino group and methoxyphenyl substituent.

- Key Differences: Sulfamoyl group enhances hydrogen-bonding capacity, unlike the nonpolar propan-2-ylsulfanyl group in the target compound. The methoxy group increases electron-donating effects, contrasting with the chloro substituent.

Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (International Journal of Molecular Sciences, 2014)

- Structure : Triazole-thione core with sulfonylphenyl and difluorophenyl groups.

- Key Differences : The sulfonyl group (vs. sulfanyl in the target) increases polarity and acidity. The triazole ring enables tautomerism, which is absent in the rigid benzothiazole system.

- Implications : Enhanced hydrogen-bonding and tautomeric flexibility may improve target engagement but reduce selectivity .

Halogenated Benzamide Derivatives

Compound D : 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide (Enamine Ltd, 2018)

- Structure : Fluorinated benzamide with a sulfamoyl group and methoxyphenylmethyl substituent.

- Key Differences : Dual fluorine atoms increase electronegativity and metabolic resistance. The sulfamoyl group (vs. sulfanyl) introduces polar interactions.

- Molecular Weight : ~319.39 g/mol (lower than the target compound).

Data Table: Comparative Analysis

Research Findings and Implications

- Lipophilicity : The propan-2-ylsulfanyl group confers higher logP values than sulfamoyl or sulfonyl analogs, favoring membrane permeability but risking solubility limitations .

- Synthetic Complexity : The target compound’s synthesis likely involves coupling of 4-chloro-1,3-benzothiazol-7-amine with 4-(propan-2-ylsulfanyl)benzoyl chloride, contrasting with multi-step routes for triazole-thiones or sulfamoyl derivatives .

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(propan-2-ylsulfanyl)benzamide is a synthetic compound that combines a benzothiazole moiety with a benzamide structure. This unique structural configuration suggests potential biological activities that merit exploration. The compound's molecular formula and weight are critical for understanding its interactions and biological implications, with a molecular weight of approximately 362.89 g/mol.

Chemical Structure and Properties

The compound features:

- Benzothiazole moiety : Known for its diverse biological activities.

- Benzamide structure : Commonly associated with pharmacological effects.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClN2OS |

| Molecular Weight | 362.89 g/mol |

| XLogP3-AA | 7.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antitumor Activity : Compounds containing benzothiazole derivatives have shown promise in inhibiting tumor growth by targeting various cellular pathways.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers, making them candidates for treating inflammatory diseases.

- Antimicrobial Properties : The compound's structure suggests potential effectiveness against various pathogens.

Case Studies

-

Antitumor Activity :

- A study focusing on benzothiazole derivatives revealed that compounds like this compound exhibited significant cytotoxicity against cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231). The presence of chlorine and thioether groups was linked to enhanced activity.

-

Anti-inflammatory Research :

- In vitro studies highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation, suggesting its potential as an anti-inflammatory agent.

-

Antimicrobial Studies :

- Preliminary tests indicated that the compound could inhibit the growth of several bacterial strains, showcasing its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key factors influencing its activity include:

- Substituent Effects : The presence of chlorine and isopropylthio groups enhances interaction with biological targets.

- Molecular Flexibility : The rotatable bonds allow for conformational changes that may improve binding affinity to target proteins.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 2-Chloro-N-(1,3-benzothiazol-2-yl)-N-propylacetamide | Lacks isopropylthio group; different activity profile |

| N-(6-methylbenzo[d]thiazol-2-yl)-4-methylbenzamide | Contains a methyl group; altered biological effects |

| 5-Chloro-N-(1,3-benzothiazol-2-yloxy)-2-methylbenzamide | Features an ether linkage; varied solubility |

Q & A

Q. What are the optimal synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-4-(propan-2-ylsulfanyl)benzamide?

A common approach involves coupling 4-chloro-7-amino-1,3-benzothiazole with 4-(propan-2-ylsulfanyl)benzoyl chloride under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine. For analogous benzamide derivatives, refluxing with catalytic acetic acid (5 drops per 0.001 mol substrate) improves reaction efficiency . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzothiazole aromatic protons at δ 7.8–8.2 ppm, isopropyl sulfanyl protons at δ 1.3–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 389.03 for C₁₇H₁₄ClN₂OS₂) .

- Infrared (IR) Spectroscopy : Key stretches include C=O (amide I band ~1650 cm⁻¹) and C-S (thioether ~650 cm⁻¹) .

Q. How can researchers optimize purity for biological assays?

Recrystallization from ethanol/water (7:3 v/v) removes unreacted intermediates. Purity ≥95% is verified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How to design experiments to resolve crystallographic data discrepancies?

If X-ray diffraction yields ambiguous electron density maps (e.g., disordered isopropyl groups), use SHELXL for iterative refinement with restraints on bond lengths/angles. Twin refinement (via SHELXT ) is recommended for non-merohedral twinning . Validate final models with R-factor convergence (<0.05) and validation tools like PLATON .

Q. What methodologies assess bioactivity against enzyme targets?

For carbonic anhydrase inhibition (a common target for benzothiazoles):

- Stopped-Flow Assay : Monitor CO₂ hydration rates at 260 nm (∆A/min) with/without inhibitor. Calculate IC₅₀ using the Cheng-Prusoff equation .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interaction .

Q. How to address contradictions in SAR (Structure-Activity Relationship) studies?

If bioactivity varies unexpectedly (e.g., lower potency despite electron-withdrawing substituents):

- Perform docking simulations (AutoDock Vina) to assess steric clashes or improper binding poses.

- Validate with alanine scanning mutagenesis of target enzyme residues to identify critical interactions .

Q. What strategies improve metabolic stability in physiological conditions?

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and measure half-life (t½) via LC-MS.

- Prodrug Modification : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to mask labile sulfanyl moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.